molecular formula C15H16OS B6371961 4-(4-Ethylthiophenyl)-2-methylphenol, 95% CAS No. 1261934-61-5

4-(4-Ethylthiophenyl)-2-methylphenol, 95%

Cat. No. B6371961
CAS RN: 1261934-61-5
M. Wt: 244.4 g/mol
InChI Key: VJQPVJCNVCYZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethylthiophenyl)-2-methylphenol, 95%, is an organic compound with a wide range of applications in the scientific research field. This compound is a substituted phenol, which is a type of aromatic compound that contains a hydroxyl group (-OH) attached to an aromatic ring. This compound is an important reagent used in the synthesis of various compounds, and has been used in the development of new drugs and other compounds. Additionally, 4-(4-Ethylthiophenyl)-2-methylphenol, 95%, has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Mechanism of Action

4-(4-Ethylthiophenyl)-2-methylphenol, 95%, has not been studied in great detail regarding its mechanism of action. However, it is believed that the compound acts as an inhibitor of certain enzymes, including cytochrome P450 enzymes. Additionally, the compound may interact with other proteins and molecules, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethylthiophenyl)-2-methylphenol, 95%, have not been studied in great detail. However, it is believed that the compound may act as an inhibitor of certain enzymes, leading to changes in biochemical and physiological processes. Additionally, the compound may interact with other proteins and molecules, leading to changes in biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

4-(4-Ethylthiophenyl)-2-methylphenol, 95%, offers a number of advantages for laboratory experiments. This compound is relatively stable and easy to synthesize, making it an attractive reagent for use in laboratory experiments. Additionally, the compound is relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, this compound is not water soluble and is not very soluble in organic solvents, making it difficult to use in certain laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 4-(4-Ethylthiophenyl)-2-methylphenol, 95%. This compound could be used in the development of new drugs, as well as in the synthesis of other compounds. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential applications in laboratory experiments. Additionally, further research could be conducted into the synthesis and reaction mechanisms of this compound. Finally, this compound could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

4-(4-Ethylthiophenyl)-2-methylphenol, 95%, can be synthesized via a variety of methods. One common method involves the reaction of 4-ethylthiophenol and 2-methylphenol in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is conducted at a temperature of 80-90°C for several hours. The reaction results in the formation of the desired product, 4-(4-Ethylthiophenyl)-2-methylphenol, 95%.

Scientific Research Applications

4-(4-Ethylthiophenyl)-2-methylphenol, 95%, has a number of applications in scientific research. This compound has been used in the synthesis of various compounds, such as pharmaceuticals and other organic compounds. Additionally, this compound has been studied for its potential applications in the development of new drugs, as well as its potential as a catalyst in organic synthesis. Additionally, this compound has been used in the study of its biochemical and physiological effects.

properties

IUPAC Name

4-(4-ethylsulfanylphenyl)-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16OS/c1-3-17-14-7-4-12(5-8-14)13-6-9-15(16)11(2)10-13/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQPVJCNVCYZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.